chemical properties of 6-Bromo-2,3-dimethoxybenzoic acid
chemical properties of 6-Bromo-2,3-dimethoxybenzoic acid
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-2,3-dimethoxybenzoic Acid
Introduction: A Versatile Brominated Building Block
6-Bromo-2,3-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. As a member of the benzoic acid derivative family, its chemical architecture is characterized by a central benzene ring functionalized with a carboxyl group, a bromine atom, and two methoxy groups. This specific arrangement of electron-donating methoxy groups and electron-withdrawing bromo and carboxyl substituents imparts a unique electronic profile, making it a valuable and versatile intermediate in synthetic organic chemistry. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where it serves as a scaffold for constructing more complex molecular frameworks. For instance, it is a known precursor in the synthesis of certain benzophenanthridine alkaloids, a class of compounds investigated for their biological activities.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications for researchers and drug development professionals.
| Identifier | Value |
| IUPAC Name | 6-Bromo-2,3-dimethoxybenzoic acid |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| CAS Number | 60555-93-3 |
Physicochemical and Spectroscopic Profile
The physical state and solubility of 6-Bromo-2,3-dimethoxybenzoic acid are dictated by the interplay of its functional groups. The carboxylic acid moiety allows for hydrogen bonding, typically rendering the compound a solid at room temperature, while the bulky bromo and methoxy groups influence its crystal packing and solubility in organic solvents.
Physicochemical Properties
While specific experimental data for this isomer is not broadly published, properties can be reliably inferred from closely related analogs such as 3-Bromo-2,6-dimethoxybenzoic acid and the parent 2,3-dimethoxybenzoic acid.
| Property | Value / Description | Reference / Justification |
| Appearance | White to off-white crystalline solid. | Inferred from related substituted benzoic acids.[2][3] |
| Melting Point | Expected in the range of 140-160 °C. | Based on analogs like 3-Bromo-2,6-dimethoxybenzoic acid (144-148 °C).[2] |
| Solubility | Insoluble or slightly soluble in water; soluble in alcohols, ethers, and chlorinated solvents. | The nonpolar bromine and methoxy groups and the benzene ring reduce water solubility, a common trait for such acids.[2][4] |
| Chemical Stability | Stable under normal laboratory conditions. Avoid excess heat and incompatible materials. | Safety data for similar compounds indicates good stability.[2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the structure and purity of 6-Bromo-2,3-dimethoxybenzoic acid. The following data are predicted based on established principles of spectroscopy and data from analogous structures.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.9-7.4 ppm), corresponding to the two adjacent protons on the ring. Methoxy Protons: Two singlets, each integrating to 3H, around 3.8-4.0 ppm. Carboxylic Proton: A broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of 165-170 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm), including two carbons bonded to methoxy groups, one to bromine, one to the carboxyl group, and two to hydrogen. Methoxy Carbons: Two signals around 56-62 ppm.[5] |
| IR Spectroscopy | O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (conjugated carboxylic acid). C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions (aryl ethers). C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 260 and 262, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Common losses include -OH (M-17), -OCH₃ (M-31), and -COOH (M-45). |
Synthesis, Reactivity, and Mechanistic Insights
Understanding the synthesis and reactivity of 6-Bromo-2,3-dimethoxybenzoic acid is key to leveraging its potential as a chemical intermediate.
Synthetic Protocol: Electrophilic Aromatic Bromination
The most direct and common method for synthesizing 6-Bromo-2,3-dimethoxybenzoic acid is via the electrophilic bromination of its precursor, 2,3-dimethoxybenzoic acid.[1] The two methoxy groups are ortho-, para-directing and strongly activating, while the carboxylic acid group is a meta-directing deactivator. The position ortho to one methoxy group and meta to the carboxyl group (C6) is sterically accessible and electronically favored for substitution.
Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxybenzoic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,3-dimethoxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).
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Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature. The use of NBS is often preferred over elemental bromine for its milder nature and easier handling, minimizing over-bromination.
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Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
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Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will precipitate out of the solution.
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Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining solvent and succinimide byproduct. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Bromo-2,3-dimethoxybenzoic acid.
Caption: Synthetic workflow for 6-Bromo-2,3-dimethoxybenzoic acid.
Chemical Reactivity
The reactivity of this molecule is governed by its three key functional domains:
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The Carboxylic Acid: This group readily undergoes standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling agents (e.g., DCC, EDC), or reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.
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The Aryl Bromide: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. It can participate in Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings, allowing for the introduction of new carbon-carbon bonds at the C6 position. This feature is critical for building molecular complexity.
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The Aromatic Ring: The existing substitution pattern makes further electrophilic substitution challenging and likely to occur at the C5 position, which is activated by both methoxy groups.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the bromo, methoxy, and carboxyl groups makes 6-Bromo-2,3-dimethoxybenzoic acid a valuable building block.
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Precursor for Heterocycles and Alkaloids: The molecule serves as a key starting material for the synthesis of complex heterocyclic systems. Its role as a precursor to benzophenanthridine alkaloids is a prime example, where the substitution pattern is foundational to the final bioactive core.[1]
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Antibacterial Research: There is evidence suggesting that 6-Bromo-2,3-dimethoxybenzoic acid itself possesses antibacterial properties, potentially by inhibiting bacterial cell wall synthesis.[1] This makes the scaffold interesting for the development of novel anti-infective agents.
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Fragment-Based Drug Discovery: In medicinal chemistry, substituted benzoic acids are common fragments used to probe interactions with biological targets. The specific functionalities on this molecule can be exploited to explore binding pockets of enzymes or receptors, with the bromine atom providing a vector for further chemical elaboration via cross-coupling. Derivatives of benzoic acid have shown promise as anticancer agents by targeting cell survival pathways.[6]
Safety and Handling
As a laboratory chemical, 6-Bromo-2,3-dimethoxybenzoic acid requires careful handling. Based on data for structurally similar compounds, it should be treated as a hazardous substance.
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Hazard Identification:
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Recommended Handling Procedures:
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Storage:
Conclusion
6-Bromo-2,3-dimethoxybenzoic acid is more than just a simple chemical compound; it is a strategically designed synthetic intermediate with significant potential. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an asset for researchers in organic synthesis and drug discovery. The ability to functionalize the molecule at the carboxylic acid and the aryl bromide positions provides multiple pathways for creating diverse and complex target molecules, solidifying its role as a valuable tool in the modern chemist's arsenal.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15204, 2,3-Dimethoxybenzoic acid. Retrieved from [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Bromo-2,6-dimethoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
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SciELO. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. guidechem.com [guidechem.com]
- 4. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-溴-4,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.ca [fishersci.ca]
